2-([(2-Bromocyclopentyl)oxy]methyl)oxane
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Overview
Description
2-([(2-Bromocyclopentyl)oxy]methyl)oxane is a chemical compound with the molecular formula C10H17BrO2. It is known for its unique structure, which includes a bromocyclopentyl group attached to an oxane ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Bromocyclopentyl)oxy]methyl)oxane typically involves the reaction of 2-bromocyclopentanol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over reaction parameters to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-([(2-Bromocyclopentyl)oxy]methyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxane ring can lead to the formation of different cyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopentyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or reduced oxane derivatives .
Scientific Research Applications
2-([(2-Bromocyclopentyl)oxy]methyl)oxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, particularly in the development of new drugs.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-([(2-Bromocyclopentyl)oxy]methyl)oxane involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with biological targets such as enzymes or receptors. The exact pathways and molecular targets vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2-([(2-Chlorocyclopentyl)oxy]methyl)oxane
- 2-([(2-Fluorocyclopentyl)oxy]methyl)oxane
- 2-([(2-Iodocyclopentyl)oxy]methyl)oxane
Uniqueness
2-([(2-Bromocyclopentyl)oxy]methyl)oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C11H19BrO2 |
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Molecular Weight |
263.17 g/mol |
IUPAC Name |
2-[(2-bromocyclopentyl)oxymethyl]oxane |
InChI |
InChI=1S/C11H19BrO2/c12-10-5-3-6-11(10)14-8-9-4-1-2-7-13-9/h9-11H,1-8H2 |
InChI Key |
JFQQHCPTEAGWEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC2CCCC2Br |
Origin of Product |
United States |
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